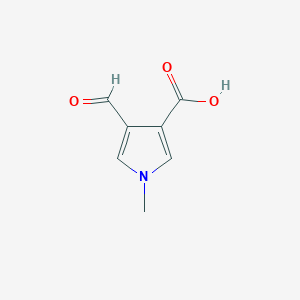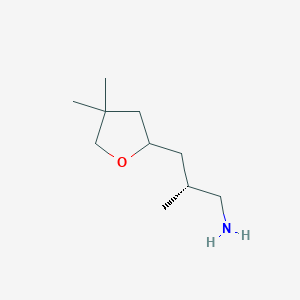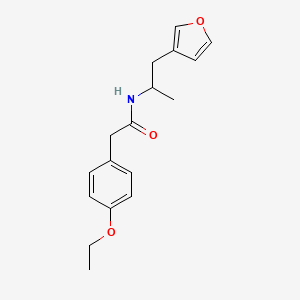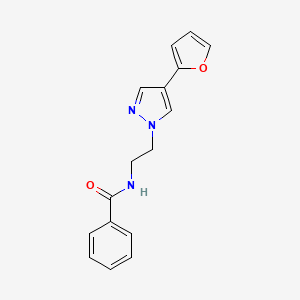![molecular formula C24H29N3O2S2 B2461187 N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-(4-methylsulfanylphenyl)methyl]thiophen-2-yl]furan-2-carboxamide CAS No. 622802-02-2](/img/structure/B2461187.png)
N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-(4-methylsulfanylphenyl)methyl]thiophen-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-(4-methylsulfanylphenyl)methyl]thiophen-2-yl]furan-2-carboxamide” is a complex organic molecule. It has been found to exhibit excellent potency against wide type TRKA/C, TRKA G595R, TRKA G667C, and TRKA F589L with IC 50 values of 5.21, 4.51, 6.77, 1.42, and 6.13 nM, respectively .
Molecular Structure Analysis
The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . It contains total 56 bond(s); 31 non-H bond(s), 16 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 15 aromatic bond(s), 3 five-membered ring(s), 1 six-membered ring(s), 1 secondary amide(s) (aromatic), 2 tertiary amine(s) (aliphatic) .Scientific Research Applications
PET Imaging of Neuroinflammation
[11C]CPPC, a compound closely related to the queried chemical, is a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound is valuable in noninvasive imaging of reactive microglia and disease-associated microglia contributing to neuroinflammation. It's particularly relevant in studying neuropsychiatric disorders like Alzheimer's and Parkinson's disease. The ability to measure microglial activity noninvasively is crucial for understanding and treating neuroinflammation-related diseases (Horti et al., 2019).
Antiviral Applications
Furan-carboxamide derivatives, which include compounds similar to the one , have been identified as potent inhibitors of the influenza A H5N1 virus. These compounds have shown significant activity against this lethal virus, highlighting their potential in antiviral research and development (Yu Yongshi et al., 2017).
Anticancer Potential
Novel compounds from the family of thiophene-2-carboxaldehyde derivatives, which are structurally related, have shown promising antibacterial and antifungal activity. Their potential anticancer properties have been explored through binding studies with carrier proteins and docking studies, demonstrating their relevance in oncological research (Shareef et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-(4-methylsulfanylphenyl)methyl]thiophen-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S2/c1-16-17(2)31-24(25-23(28)20-6-5-15-29-20)21(16)22(27-13-11-26(3)12-14-27)18-7-9-19(30-4)10-8-18/h5-10,15,22H,11-14H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEKLATZMOSROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=C(C=C2)SC)N3CCN(CC3)C)NC(=O)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2461104.png)

![N-[4-(Aminomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2461107.png)


![Ethyl 2-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B2461115.png)
![Methyl 3-[[2-[2-(thiophene-2-carbonylamino)phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2461116.png)

![3-(3-hydroxy-4-methoxyphenyl)-6-phenyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one](/img/structure/B2461118.png)



![methyl 2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B2461125.png)
![8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2461127.png)
